1-(2,5-Dichlorophenyl)piperazine hydrochloride

Catalog No.
S3664041
CAS No.
119438-13-0
M.F
C10H13Cl3N2
M. Wt
267.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,5-Dichlorophenyl)piperazine hydrochloride

CAS Number

119438-13-0

Product Name

1-(2,5-Dichlorophenyl)piperazine hydrochloride

IUPAC Name

1-(2,5-dichlorophenyl)piperazine;hydrochloride

Molecular Formula

C10H13Cl3N2

Molecular Weight

267.6 g/mol

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H

InChI Key

LHJNEDCRXXPMKC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl

1-(2,5-Dichlorophenyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Its molecular formula is C10_{10}H12_{12}Cl2_2N2_2, with a molecular weight of approximately 233.220 g/mol. This compound is notable for its structural features, which include a piperazine ring attached to a dichlorophenyl group. It exhibits significant biological activity, particularly in relation to serotonin receptor interactions, making it a valuable tool for pharmacological research .

The mechanism of action of DCPP is not fully understood. While its structural similarity to serotonin receptor agonists suggests a potential role in serotonin signaling, conclusive evidence is lacking []. Further research is needed to elucidate the specific interactions of DCPP with biological targets.

Potential Applications in Neuroscience

1-(2,5-Dichlorophenyl)piperazine hydrochloride (DCPP.HCl) is a chemical compound being investigated for its potential effects on the central nervous system []. Studies suggest DCPP.HCl may interact with serotonin receptors, particularly the 5-HT1A receptor subtype [, ]. 5-HT1A receptors are involved in various neurological functions, including mood regulation, anxiety, and cognition []. These properties make DCPP.HCl a potential candidate for research into conditions like anxiety and depression, but more research is needed to determine its efficacy and safety profile [].

Use in Animal Studies

DCPP.HCl is primarily used in pre-clinical research, often involving animal models. Researchers have employed DCPP.HCl to study its effects on behaviors related to anxiety and depression in rodents [, ]. These studies have produced mixed results, with some suggesting anxiolytic (anti-anxiety) effects and others showing no significant effect [, ]. Further research is needed to elucidate the potential therapeutic applications of DCPP.HCl.

The chemical reactivity of 1-(2,5-Dichlorophenyl)piperazine hydrochloride can be characterized by its ability to undergo various reactions typical of piperazine derivatives. These may include:

  • N-Alkylation: The nitrogen atoms in the piperazine ring can be alkylated to form quaternary ammonium compounds.
  • Acylation: The amine groups can react with acyl chlorides to form amides.
  • Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

These reactions are crucial for synthesizing analogs and derivatives that may exhibit altered biological properties.

1-(2,5-Dichlorophenyl)piperazine hydrochloride has been extensively studied for its biological activities, particularly its interaction with serotonin (5-HT) receptors. It is known to act as an agonist at the 5-HT2C receptor, influencing behaviors associated with this receptor subtype. Research indicates that it may also interact with other serotonin receptors, contributing to its complex pharmacological profile .

Furthermore, studies have suggested potential anticancer properties, indicating that this compound could be explored for therapeutic applications beyond its serotonergic activity.

The synthesis of 1-(2,5-Dichlorophenyl)piperazine hydrochloride typically involves several steps:

  • Formation of Piperazine: The base piperazine structure is synthesized via the reaction of ethylene diamine with an appropriate carbonyl compound.
  • Chlorination: The introduction of chlorine atoms at the 2 and 5 positions on the phenyl ring can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents.
  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base form with hydrochloric acid.

These methods allow for the efficient production of this compound in a laboratory setting .

1-(2,5-Dichlorophenyl)piperazine hydrochloride has several applications in scientific research:

  • Pharmacological Research: It serves as a valuable tool for studying serotonergic systems and their implications in various physiological and pathological conditions.
  • Drug Development: The compound's unique interactions with serotonin receptors make it a candidate for developing new therapeutic agents targeting mood disorders and other related conditions.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex chemical entities in medicinal chemistry .

Research into the interaction of 1-(2,5-Dichlorophenyl)piperazine hydrochloride with various biological targets has revealed its potential effects on different serotonin receptor subtypes. Studies indicate that it may modulate receptor-mediated signaling pathways, influencing behaviors associated with mood and anxiety disorders. Further investigations using specific receptor antagonists and agonists are necessary to elucidate these interactions fully .

Similar Compounds

Several compounds share structural similarities with 1-(2,5-Dichlorophenyl)piperazine hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
1-(4-Chlorophenyl)piperazine1013-27-0Similar piperazine structure; different phenyl substitution.
1-(3-Chlorophenyl)piperazine119438-13-0Variants in chlorination position on phenyl ring.
1-(2-Methylphenyl)piperazine40783-24-2Substituted phenyl group; different biological activity profile.
1-(Phenyl)piperazine1004-01-9Lacks chlorine substituents; serves as a baseline analog.

These compounds are significant for comparative studies exploring structure-activity relationships and their unique pharmacological profiles .

The uniqueness of 1-(2,5-Dichlorophenyl)piperazine hydrochloride lies in its specific interaction profile with serotonin receptors and potential therapeutic applications that distinguish it from other piperazine derivatives.

Dates

Last modified: 08-20-2023

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